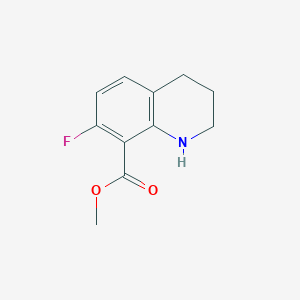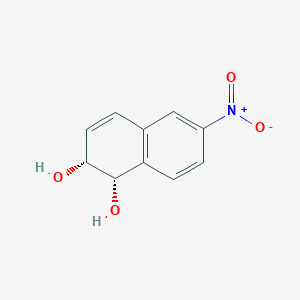
2-(Bromomethyl)pyrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C5H6BrClN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group attached to the pyrazine ring
准备方法
合成路线和反应条件
2-(溴甲基)吡嗪盐酸盐的合成通常涉及甲基吡嗪的溴化。一种常见的方法包括在合适的溶剂(如乙酸)中,用溴与甲基吡嗪反应。反应在受控条件下进行,以确保在甲基上选择性溴化,从而形成2-(溴甲基)吡嗪。然后,通过用盐酸处理溴甲基吡嗪获得盐酸盐。
工业生产方法
2-(溴甲基)吡嗪盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,反应在大型反应器中进行,并对温度、压力和反应时间进行精确控制,以确保最终产物的高产率和纯度。
化学反应分析
反应类型
2-(溴甲基)吡嗪盐酸盐会发生各种类型的化学反应,包括:
亲核取代: 溴甲基可以被其他亲核试剂取代,例如胺、硫醇或醇盐。
氧化: 该化合物可以被氧化以形成相应的吡嗪衍生物。
还原: 还原反应可以将溴甲基转化为甲基。
常用试剂和条件
亲核取代: 常用试剂包括叠氮化钠、硫氰酸钾和甲醇钠。这些反应通常在极性非质子溶剂中进行,例如二甲基亚砜(DMSO)或乙腈。
氧化: 在酸性或碱性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
主要形成的产物
亲核取代: 产物包括叠氮甲基吡嗪、硫氰酸甲基吡嗪和甲氧基甲基吡嗪。
氧化: 产物包括吡嗪羧酸或吡嗪甲醛。
还原: 主要产物是甲基吡嗪。
科学研究应用
2-(溴甲基)吡嗪盐酸盐在科学研究中具有广泛的应用:
化学: 它用作合成各种吡嗪衍生物的中间体,以及有机合成中的构建模块。
生物学: 该化合物被用于研究酶抑制剂,以及作为合成生物活性分子的前体。
工业: 该化合物用于生产农用化学品、药物和特种化学品。
作用机制
2-(溴甲基)吡嗪盐酸盐的作用机制涉及其与亲核试剂的相互作用,这是由于存在亲电性的溴甲基。这种相互作用可能导致与各种生物靶标形成共价键,从而潜在地抑制酶活性或改变细胞过程。所涉及的确切分子靶标和途径取决于具体的应用以及存在的亲核试剂的性质。
相似化合物的比较
类似化合物
- 2-(氯甲基)吡嗪盐酸盐
- 2-(碘甲基)吡嗪盐酸盐
- 2-(氟甲基)吡嗪盐酸盐
比较
2-(溴甲基)吡嗪盐酸盐由于存在溴原子而具有独特性,与它的氯、碘和氟对应物相比,它赋予了不同的反应性。溴比氯和氟是更好的离去基团,这使得2-(溴甲基)吡嗪盐酸盐在亲核取代反应中更具反应性。此外,溴原子的尺寸和吸电子性质影响了该化合物的整体反应性和稳定性。
属性
分子式 |
C5H6BrClN2 |
|---|---|
分子量 |
209.47 g/mol |
IUPAC 名称 |
2-(bromomethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H |
InChI 键 |
BCEPPEUHTWBWQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)CBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)




